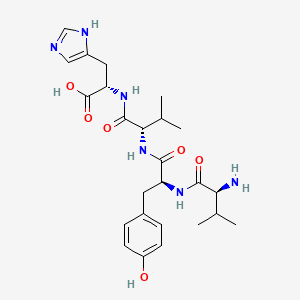
L-Valyl-L-tyrosyl-L-valyl-L-histidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Valyl-L-tyrosyl-L-valyl-L-histidine is a tetrapeptide composed of the amino acids valine, tyrosine, valine, and histidine. This compound has a molecular formula of C25H36N6O6 and a molecular weight of approximately 516.59 Da
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-tyrosyl-L-valyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group is removed from the N-terminus.
Coupling: The next protected amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired scale, purity, and cost. Fermentation using genetically engineered microorganisms can also be employed to produce peptides, including this compound .
化学反応の分析
Types of Reactions
L-Valyl-L-tyrosyl-L-valyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives or chemical groups using coupling reagents like HBTU or DIC.
Major Products Formed
Oxidation: Dityrosine, oxidized histidine derivatives.
Reduction: Reduced peptide with modified disulfide bonds.
Substitution: Peptides with modified amino acid residues.
科学的研究の応用
L-Valyl-L-tyrosyl-L-valyl-L-histidine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
作用機序
The mechanism of action of L-Valyl-L-tyrosyl-L-valyl-L-histidine involves its interaction with specific molecular targets and pathways. The histidine residue can participate in metal ion coordination, while the tyrosine residue can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
L-Tyrosyl-L-valyl-L-histidine: A tripeptide with similar amino acid composition but lacking one valine residue.
L-Valyl-L-prolyl-L-histidine: Another peptide with valine and histidine residues but differing in the third amino acid.
Uniqueness
L-Valyl-L-tyrosyl-L-valyl-L-histidine is unique due to its specific sequence and the presence of two valine residues, which can influence its structural and functional properties. This tetrapeptide’s combination of amino acids allows for distinct interactions and activities compared to other similar peptides.
特性
CAS番号 |
41839-93-4 |
|---|---|
分子式 |
C25H36N6O6 |
分子量 |
516.6 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C25H36N6O6/c1-13(2)20(26)23(34)29-18(9-15-5-7-17(32)8-6-15)22(33)31-21(14(3)4)24(35)30-19(25(36)37)10-16-11-27-12-28-16/h5-8,11-14,18-21,32H,9-10,26H2,1-4H3,(H,27,28)(H,29,34)(H,30,35)(H,31,33)(H,36,37)/t18-,19-,20-,21-/m0/s1 |
InChIキー |
LFRPJXGKZBPVPN-TUFLPTIASA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)N |
正規SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


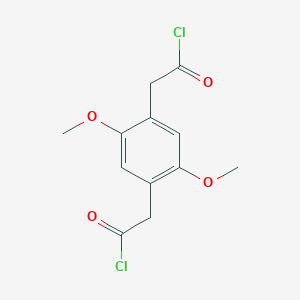
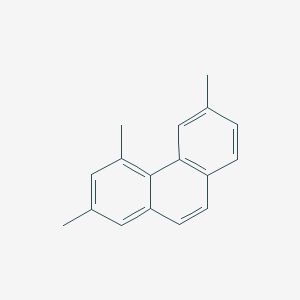
![1H-Imidazo[1,2-A]indole](/img/structure/B14653342.png)
![2-[2-(Quinolin-2-yl)hydrazinylidene]acenaphthylen-1(2H)-one](/img/structure/B14653348.png)
![{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14653350.png)
![Bicyclo[3.2.0]hepta-1,4-dien-3-one](/img/structure/B14653351.png)

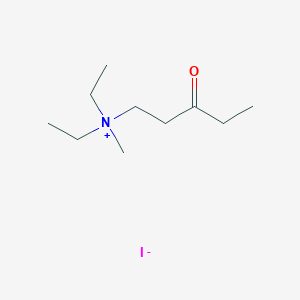



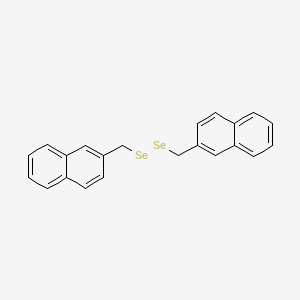
![4-[Bis(dimethylamino)phosphoryl]benzoic acid](/img/structure/B14653394.png)
![(Butoxymethoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium](/img/structure/B14653395.png)
